molecular formula C12H22O6S B15377500 Bis(2-ethoxyethyl) 2,2'-sulfanediyldiacetate CAS No. 79764-88-8

Bis(2-ethoxyethyl) 2,2'-sulfanediyldiacetate

Cat. No.: B15377500
CAS No.: 79764-88-8
M. Wt: 294.37 g/mol
InChI Key: UAAAAZBVZSWOQB-UHFFFAOYSA-N
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Description

Bis(2-ethoxyethyl) 2,2'-sulfanediyldiacetate is an organosulfur compound featuring a central sulfur atom bridging two acetate groups, each esterified with 2-ethoxyethyl alcohol. The structure combines ester and ether functionalities, which influence its solubility, thermal stability, and reactivity. The ethoxyethyl groups may enhance compatibility with polar polymers and reduce volatility compared to shorter-chain esters .

Properties

CAS No.

79764-88-8

Molecular Formula

C12H22O6S

Molecular Weight

294.37 g/mol

IUPAC Name

2-ethoxyethyl 2-[2-(2-ethoxyethoxy)-2-oxoethyl]sulfanylacetate

InChI

InChI=1S/C12H22O6S/c1-3-15-5-7-17-11(13)9-19-10-12(14)18-8-6-16-4-2/h3-10H2,1-2H3

InChI Key

UAAAAZBVZSWOQB-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)CSCC(=O)OCCOCC

Origin of Product

United States

Biological Activity

Bis(2-ethoxyethyl) 2,2'-sulfanediyldiacetate, a compound with potential applications in pharmacology and toxicology, has not been extensively studied in the literature. However, its structural analogs and related compounds have been investigated for their biological activities. This article aims to synthesize available data on the biological activity of this compound, focusing on its antimicrobial, larvicidal, and potential therapeutic properties.

  • Molecular Formula : C₈H₁₈O₃S
  • Molar Mass : 194.29 g/mol
  • CAS Number : Not specifically listed but related to similar compounds.

Larvicidal Activity

Similar compounds have demonstrated larvicidal effects against mosquito larvae, particularly Culex quinquefasciatus. For instance, DEHP achieved 100% mortality at concentrations as low as 250 ppm after 72 hours. The lethal concentration (LC50) was determined to be approximately 67.03 ppm . This suggests that this compound may also possess similar larvicidal properties due to its structural characteristics.

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is a critical mechanism by which many bioactive compounds exert their effects. Studies on DEHP have shown varying degrees of AChE inhibition at different concentrations . Such inhibition can lead to neurotoxic effects in target organisms, which could be an area for further exploration regarding this compound.

Case Studies and Research Findings

Several studies involving related compounds provide insights into the biological activity of this compound:

  • Antibacterial Efficacy : A study reported that DEHP inhibited bacterial growth significantly, with zones of inhibition measured at 12.33 mm for E. coli and 5.66 mm for S. aureus . This suggests that similar compounds may exhibit comparable antibacterial properties.
  • Comet Assay Results : In studies using comet assays to assess DNA damage in larvae exposed to DEHP, significant DNA damage was observed at higher concentrations . This method could be applied to evaluate the genotoxic potential of this compound.
  • Toxicological Profiles : Investigations into the toxicological profiles of phthalates indicate that exposure can lead to systemic effects including reproductive toxicity and endocrine disruption . Understanding these profiles can aid in assessing the safety and biological implications of this compound.

Data Summary Table

Activity Compound Effect/Outcome Concentration Tested
AntimicrobialBis(2-ethylhexyl) phthalateInhibition of E. coli, S. aureusMIC: 32 mg/ml
LarvicidalBis(2-ethylhexyl) phthalate100% mortality in larvaeLC50: 67.03 ppm
AChE InhibitionBis(2-ethylhexyl) phthalateSignificant inhibition observedVarious concentrations
GenotoxicityBis(2-ethylhexyl) phthalateDNA damage assessed via comet assayHigh concentrations

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Bis(2-ethoxyethyl) 2,2'-sulfanediyldiacetate with structurally related thiodiacetic acid derivatives, based on available data from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Applications Safety/Toxicity
This compound (Inferred) C₁₂H₂₂O₆S ~318.4 (estimated) ~1.05 (estimated) ~300–400 (estimated) Plasticizers, solvents Limited data; handle with PPE
Bis(2-ethylhexyl) 2,2'-sulfanediyldiacetate (Vulkanol 90) C₂₀H₃₈O₄S 390.6 0.984 438.6 Plasticizers, rubber additives Low acute toxicity; avoid inhalation
Diethyl 2,2'-sulfanediyldiacetate C₈H₁₄O₄S 222.3 N/A N/A Organic synthesis, solvent Irritant; use gloves/ventilation
Thiodiacetic Acid C₄H₆O₄S 150.2 N/A N/A Chelating agent, precursor for esters Corrosive; handle in fume hood
Bis(2-hydroxyethyl)sulfide (Thiodiglycol) C₄H₁₀O₂S 138.2 1.196 282 Solvent, chemical intermediate Moderate toxicity; avoid skin contact

Key Observations:

Structural Effects on Physical Properties: Longer alkyl chains (e.g., 2-ethylhexyl in Vulkanol 90) increase molecular weight and boiling point, reducing volatility compared to shorter esters like diethyl . Ether-containing esters (e.g., ethoxyethyl groups) likely improve solubility in polar solvents compared to purely hydrocarbon-based esters.

Applications: Vulkanol 90’s high boiling point and stability make it suitable for high-temperature polymer processing . Diethyl esters are more reactive and volatile, favoring use in lab-scale synthesis . Thiodiacetic acid’s carboxylic acid groups enable chelation but limit compatibility with nonpolar matrices .

Safety Profiles :

  • Bis(2-ethylhexyl) derivatives exhibit lower acute toxicity, aligning with their use in industrial plasticizers .
  • Thiodiacetic acid requires stringent handling due to corrosivity , while thiodiglycol poses moderate risks as a solvent .

Research Findings and Gaps

  • Thermal Stability : Bis(2-ethylhexyl) 2,2'-sulfanediyldiacetate demonstrates superior thermal stability (boiling point 438.6°C) compared to diethyl analogs, suggesting Bis(2-ethoxyethyl) derivatives may occupy an intermediate range .
  • Regulatory Status : Bis(2-ethylhexyl) esters are listed in EPA databases (), but ethoxyethyl variants lack explicit regulatory mentions, highlighting a need for further study .

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